molecular formula C8H9N3 B15207123 Pyrrolo[1,2-a]pyrazine-1-methanamine

Pyrrolo[1,2-a]pyrazine-1-methanamine

Cat. No.: B15207123
M. Wt: 147.18 g/mol
InChI Key: NVIZLMSWTRPAHX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine-1-methanamine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of pyrrolo[1,2-a]pyrazine-1-methanamine typically involves multi-step processes. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl(bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This final step involves cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazine derivatives.

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazine-1-methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrazine-1,4-dione derivatives .

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine-1-methanamine has a wide range of applications in scientific research, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it useful in the development of new antibiotics and antiviral drugs.

    Medicine: Investigated for its potential anti-inflammatory, antitumor, and kinase inhibitory activities, contributing to drug discovery and development.

    Industry: Employed in the production of organic materials and natural products.

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-a]pyrazine-1-methanamine is not fully understood. it is known to interact with various molecular targets and pathways . For instance, it may inhibit specific enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine-1-methanamine can be compared with other similar compounds, such as :

    Pyrrolo[2,3-b]pyrazine derivatives: These compounds also contain a fused pyrrole and pyrazine ring system but differ in the position of the nitrogen atoms. They exhibit different biological activities, such as kinase inhibition.

    Dipyrrolopyrazine derivatives: These compounds feature two pyrrole rings fused to a pyrazine ring and are used in optoelectronic applications.

The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrazin-1-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-6-7-8-2-1-4-11(8)5-3-10-7/h1-5H,6,9H2

InChI Key

NVIZLMSWTRPAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C(C2=C1)CN

Origin of Product

United States

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